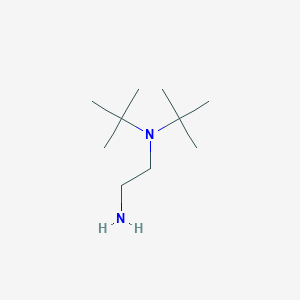
(2-Aminoethyl)DI-tert-butyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)DI-tert-butyl)amine is an organic compound with the molecular formula C8H20N2. It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)DI-tert-butyl)amine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and continuous monitoring of temperature and pressure to optimize the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)DI-tert-butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The primary products are secondary amines.
Substitution: The products are typically N-substituted amines or amides.
Applications De Recherche Scientifique
(2-Aminoethyl)DI-tert-butyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug design.
Medicine: Investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)DI-tert-butyl)amine involves its ability to act as a nucleophile due to the presence of the amine group. It can form stable complexes with metal ions, which makes it useful in catalysis and coordination chemistry. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-aminoethyl)amine: Another derivative of ethylenediamine with three aminoethyl groups.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Tert-Butylamine: A simpler amine with a tert-butyl group, used in various chemical reactions.
Uniqueness
(2-Aminoethyl)DI-tert-butyl)amine is unique due to the presence of both the tert-butyl group and the aminoethyl group, which provides a combination of steric hindrance and nucleophilicity. This makes it particularly useful in applications where selective reactivity is required.
Propriétés
Numéro CAS |
85213-29-2 |
|---|---|
Formule moléculaire |
C10H24N2 |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
N',N'-ditert-butylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3 |
Clé InChI |
UIYIJRAZCUWXTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CCN)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
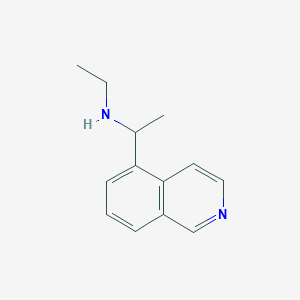
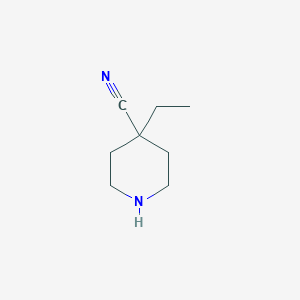
![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
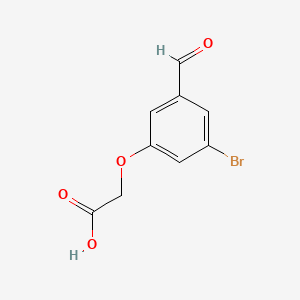



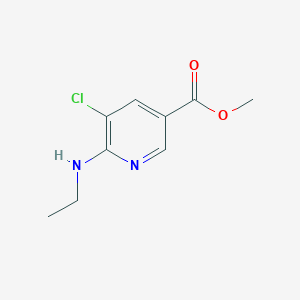
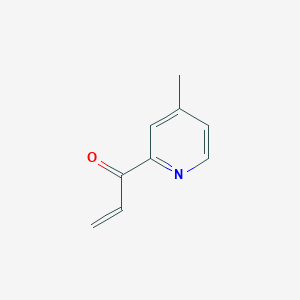
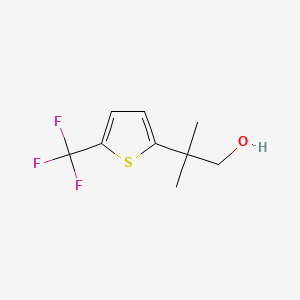
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)

